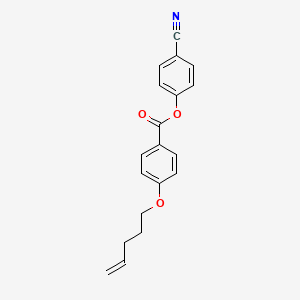
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) harboring the T790M mutation.
科学的研究の応用
Synthesis and Characterization
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure involving a pyranone core and a sulfonyl azetidine moiety, is likely to be a target for synthetic chemistry research. Compounds with similar structures have been synthesized and characterized, offering insights into their potential applications. For example, Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives and evaluated their antibacterial activities, highlighting the potential of such structures in developing antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
Compounds structurally related to 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have shown significant antimicrobial activities. The synthesized sulfonamide derivatives by Mohamed (2007) demonstrated promising antibacterial activities against various bacterial strains, suggesting potential applications of similar compounds in combating microbial infections (Mohamed, 2007).
Antioxidant and Enzyme Inhibition
Aziz et al. (2021) designed and synthesized novel heterocyclic derivatives to investigate their potential as antioxidants. The study focused on the efficiency of these compounds in inhibiting reactive oxygen species, indicating the potential of structurally similar compounds, like 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, in serving as antioxidants or enzyme inhibitors (Aziz et al., 2021).
Photochemical and Environmental Studies
The compound's structure, featuring a pyranone ring and sulfonyl group, may also lend it interesting photochemical properties. Studies on related sulfonylurea herbicides, like azimsulfuron, have focused on their photodegradation behaviors and environmental fate. Pinna, Pusino, and Gessa (2004) explored the sorption and degradation of azimsulfuron on various soil colloids, providing insights into how similar compounds might interact with environmental components (Pinna, Pusino, & Gessa, 2004).
特性
IUPAC Name |
6-methyl-4-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-3-5-14(6-12)11-24(20,21)18-9-16(10-18)23-15-7-13(2)22-17(19)8-15/h3-8,16H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNVKZTWTTYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2605105.png)
![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)





![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)
